2-Amino-2',5-dichlorobenzophenone

Beschreibung

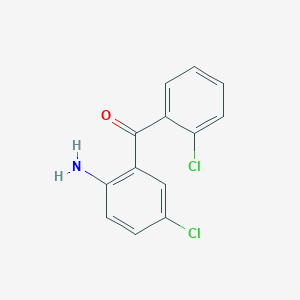

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZYIAJRFJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062742 | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-36-3 | |

| Record name | 2-Amino-2′,5-dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2',5-dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2',5-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2',5-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G806VEO3KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-2',5-dichlorobenzophenone

CAS Number: 2958-36-3

A Core Intermediate in Pharmaceutical Synthesis

This technical guide offers a comprehensive overview of 2-Amino-2',5-dichlorobenzophenone, a pivotal chemical intermediate in the synthesis of several pharmaceuticals.[1] The document consolidates its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and application in drug development. It also provides visualizations of its role in the creation of active pharmaceutical ingredients and their subsequent biological interactions, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Amino-2',5'-dichlorobenzophenone is a yellow to yellow-green crystalline powder.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

(Structure of this compound)

Physicochemical and Spectral Data:

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [2][3][4] |

| CAS Number | 2958-36-3 | [1][3][5] |

| Molecular Formula | C₁₃H₉Cl₂NO | [1][3][6] |

| Molecular Weight | 266.12 g/mol | [1][3][7] |

| Appearance | Yellow to yellow-green powder | [1][3][5] |

| Melting Point | 87-89 °C | [1][3][5][7] |

| Boiling Point | 453.6 ± 40.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). | [1][3][5][6][7][8] |

| pKa (Predicted) | -0.97 ± 0.10 | [1] |

| LogP (Predicted) | 4.4 | [1] |

| EINECS Number | 220-985-2 | [1][7] |

| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [1][6][7] |

| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)Cl | [1][7][9] |

| UV max (Ethanol) | 257, 296 nm | [6] |

Role in Drug Development

The primary application of 2-Amino-2',5'-dichlorobenzophenone is as a crucial intermediate in the synthesis of several benzodiazepine (B76468) drugs.[1][2] These psychoactive compounds act on the central nervous system and are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2]

Benzodiazepines synthesized from this precursor include:

The unique di-chlorinated structure of 2-Amino-2',5'-dichlorobenzophenone is integral to the final structure and pharmacological activity of these drugs.[2]

Signaling Pathways of Benzodiazepines

The following diagram illustrates the mechanism by which benzodiazepines, synthesized from 2-Amino-2',5'-dichlorobenzophenone, modulate the GABA-A receptor. These drugs bind to a specific allosteric site on the receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Synthesis of 2-Amino-2',5'-dichlorobenzophenone

This method outlines the synthesis of the title compound through the reduction of an isoxazole (B147169) precursor using iron powder.[3]

Materials:

-

Isoxazole precursor

-

Toluene

-

Hydrochloric acid

-

Iron powder

-

Reaction vessel

Procedure:

-

In a reaction vessel, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. The typical mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.[3]

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reduction.

-

After cooling, filter the reaction mixture to remove iron and iron salts.

-

The filtrate is then typically washed and concentrated.

-

Cool the concentrated filtrate and centrifuge to obtain the wet product.[3]

-

Dry the product to yield the finished 2-Amino-2',5'-dichlorobenzophenone.[3]

Acylation for Lorazepam Intermediate Synthesis

This protocol describes a key acylation step in the synthesis of a lorazepam intermediate.[1][11]

Materials:

-

2-Amino-2',5'-dichlorobenzophenone

-

Chloroacetyl chloride[1]

-

Organic solvent (e.g., dichloromethane, ethyl acetate)[1]

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve 2-Amino-2',5'-dichlorobenzophenone in an appropriate organic solvent in the reaction vessel. A suggested mass-to-volume ratio is 1:8 g/ml.[1]

-

Acylation: Cool the solution to a temperature between 0-30°C.[1]

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of 2-Amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[1]

-

Reaction Time: Stir the reaction mixture for 0.5-2 hours.[1]

-

Work-up and Isolation: Upon completion, the product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.[1]

Visualized Workflows

The following diagrams illustrate key workflows related to 2-Amino-2',5'-dichlorobenzophenone.

Analytical Applications

Beyond its primary role in synthesis, 2-Amino-2',5'-dichlorobenzophenone also serves in analytical chemistry. It has been used as a spectrophotometric reagent for determining hexavalent chromium [Cr(VI)] in environmental samples.[2][7] Additionally, it is utilized in the study of the electroanalytical behavior of benzodiazepines, such as mexazolam, and can serve as a reference standard in these analyses.[2][7]

Safety and Handling

2-Amino-2',5'-dichlorobenzophenone is considered hazardous.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

-

Wear suitable protective clothing, gloves, and eye/face protection.[8][13]

-

Avoid formation of dust and aerosols.[8]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][13]

-

Keep away from incompatible materials and foodstuff containers.[8][13]

In case of exposure, follow standard first-aid measures and seek medical attention.[12] For spills, avoid generating dust, and use dry clean-up procedures.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2958-36-3 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 2-Amino-2 ,5-dichlorobenzophenone 99 2958-36-3 [sigmaaldrich.com]

- 8. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 9. biosynth.com [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of 2-Amino-2',5-dichlorobenzophenone

An In-depth Technical Guide to 2-Amino-2',5-dichlorobenzophenone

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 2958-36-3), a key intermediate in the pharmaceutical industry.[1][2] It is primarily recognized for its role as a precursor in the synthesis of several benzodiazepine (B76468) drugs, including lorazepam and triazolam.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, consolidating essential data, detailed experimental protocols, and visualizations of its synthetic and biological pathways.

Chemical Identity and Properties

This compound is an aromatic ketone with the chemical formula C₁₃H₉Cl₂NO.[1] Its structure features a central carbonyl group bridging two phenyl rings. One ring is substituted with an amino group at position 2 and a chlorine atom at position 5, while the second phenyl ring has a chlorine atom at the 2' position.[1] The IUPAC name for this compound is (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone.[1][5] Under standard conditions, it typically appears as a yellow to yellow-green crystalline powder.[2][3][6]

Identifiers and Physicochemical Data

The fundamental identifiers and physical characteristics of this compound are summarized in the table below. This data is crucial for its identification, purification, and application in synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [1][5] |

| CAS Number | 2958-36-3 | [1][2][7] |

| Molecular Formula | C₁₃H₉Cl₂NO | [2][5] |

| Molecular Weight | 266.12 g/mol | [1][2][5] |

| Appearance | Yellow to yellow-green powder | [1][2][3] |

| Melting Point | 86 - 89 °C | [2][7][8] |

| Boiling Point | 453.6 ± 40.0 °C (Predicted) | [2][3] |

| Solubility | Soluble in Methanol, DMF, DMSO, and Ethanol. Insoluble in water. | [1][2][6][8] |

| LogP | 4.4 (Computed by XLogP3) | [2] |

| pKa | -0.97 ± 0.10 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. A summary of available spectral information is provided below.

| Spectroscopy Type | Key Information | Source(s) |

| ¹H NMR | Spectra available for structural analysis. | [5][9][10] |

| ¹³C NMR | Spectra available for structural analysis. | [5][9] |

| FT-IR | Spectra available, typically showing N-H and C=O stretching. | [5][11] |

| UV-Vis | UV-Vis spectrum is available. | [5][12][13] |

| Mass Spectrometry (GC-MS) | Spectra available, with a top peak at m/z 230. | [5][14][15] |

Experimental Protocols

This section details methodologies for the synthesis of the title compound, its conversion to a key pharmaceutical intermediate, and its analytical characterization.

Synthesis of this compound

A common method for synthesizing the title compound involves the reduction of an isoxazole (B147169) precursor using iron powder.[1]

Materials:

-

Isoxazole precursor

-

Toluene

-

Hydrochloric acid

-

Iron powder

Procedure:

-

In a suitable reaction vessel, combine the isoxazole precursor, toluene, iron powder, and hydrochloric acid. A typical mass ratio is 1:2.5:0.5:1.2 (isoxazole:toluene:iron powder:hydrochloric acid).[1]

-

Slowly heat the mixture to reflux and maintain this temperature.[1]

-

After the reaction is complete, cool the mixture and filter it.

-

Cool the filtrate and centrifuge to obtain the wet product.

-

Dry the product to yield the finished 2-Amino-2',5'-dichlorobenzophenone.[1]

Caption: Synthesis of this compound.

Synthesis of a Lorazepam Intermediate

This compound is a critical starting material for synthesizing lorazepam.[1][16] The initial step is acylation with chloroacetyl chloride.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Organic solvent (e.g., dichloromethane)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve this compound in the organic solvent within the reaction vessel (e.g., a mass-to-volume ratio of 1:8 g/mL).[16]

-

Acylation: Cool the solution to a temperature between 0-30°C.[16]

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride to the mixture. The molar ratio of the starting material to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[16]

-

Reaction: Stir the reaction mixture for 0.5-2 hours.[16]

-

Work-up and Isolation: Upon completion, the product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard techniques like extraction, washing, and recrystallization.[16]

Caption: Synthetic workflow to a lorazepam intermediate.

Spectroscopic Validation Protocols

Standardized procedures are crucial for obtaining reproducible and accurate spectroscopic data for structural validation.[11]

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Use Tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

-

¹H NMR Acquisition: Record spectra on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a 1.0-second relaxation delay, and co-adding 16 scans.[11]

-

¹³C NMR Acquisition: Acquire spectra on the same instrument (at 100 MHz for ¹³C). Use a proton-decoupled pulse sequence with a 45° pulse width and a 2.0-second relaxation delay. Accumulate several hundred to a few thousand scans.[11]

FT-IR Spectroscopy:

-

Sample Preparation: Finely grind 1-2 mg of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder. Compress the mixture into a thin, transparent pellet using a hydraulic press.[11]

-

Data Acquisition: Place the KBr pellet in the FT-IR spectrometer. Record the spectrum in the mid-IR range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.[11]

Caption: Workflow for Spectroscopic Validation.

Application in Drug Development

The primary application of 2-Amino-2',5'-dichlorobenzophenone is as a precursor for benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, hypnotic, and anticonvulsant properties.[16][17]

GABA-A Receptor Signaling Pathway

Derivatives of this compound, particularly benzodiazepines, do not act as direct agonists for the GABA-A receptor. Instead, they are positive allosteric modulators. They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of the neurotransmitter GABA.[18] This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[18]

Caption: GABA-A Receptor Signaling Pathway.

Workflow for Biological Evaluation

The development of new drugs from 2-Amino-2',5'-dichlorobenzophenone derivatives requires a structured biological evaluation process. This typically involves synthesizing a library of related compounds and screening them through a series of in vivo assays to identify lead candidates for further optimization.[18]

Caption: Experimental Workflow for Biological Evaluation.

Safety and Handling

This compound is considered hazardous.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area and avoid breathing dust.[7][19]

-

Handling: Use in a well-ventilated area and keep containers securely sealed when not in use. Avoid the formation of dust and aerosols.[4][19]

-

First Aid:

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[7][20]

Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2958-36-3 [chemicalbook.com]

- 4. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 5. This compound | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-氨基-2′,5-二氯苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(2958-36-3) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(2958-36-3) MS spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. medchemexpress.com [medchemexpress.com]

2-Amino-2',5-dichlorobenzophenone molecular structure and weight

An In-depth Technical Guide to 2-Amino-2',5-dichlorobenzophenone

For researchers, scientists, and drug development professionals, this compound is a compound of significant interest. It serves as a critical intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of several benzodiazepines.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols related to its synthesis and application.

Molecular Structure

This compound is an aromatic ketone with the chemical formula C₁₃H₉Cl₂NO.[1] Its structure features a central carbonyl group that bridges two phenyl rings. One ring is substituted with an amino group at the 2-position and a chlorine atom at the 5-position. The second phenyl ring is substituted with a chlorine atom at the 2'-position.[1] The IUPAC name for this compound is (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone.[1][2] The presence of both a nucleophilic amino group and a reactive ketone functionality makes it a versatile starting material for synthesizing a variety of heterocyclic compounds.[3]

Chemical and Physical Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification, purification, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone | [2] |

| CAS Number | 2958-36-3 | [2][4] |

| Molecular Formula | C₁₃H₉Cl₂NO | [2][5][6] |

| Molecular Weight | 266.12 g/mol | [2][4][5] |

| Appearance | Yellow to yellow-green powder | [7] |

| Melting Point | 87-89 °C | [1][7] |

| Solubility | Soluble in methanol, DMF (30 mg/ml), and DMSO (30 mg/ml). Insoluble in water. | [6][7] |

| Monoisotopic Mass | 265.0061193 Da | [1] |

| InChI Key | KWZYIAJRFJVQDO-UHFFFAOYSA-N | [4] |

| SMILES String | Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in the formation of a benzodiazepine (B76468) intermediate.

Protocol 1: Synthesis via Reduction of an Isoxazole (B147169) Precursor

This method outlines the synthesis of the title compound through the reduction of a corresponding isoxazole precursor using iron powder.[1][9] This approach is advantageous as the mild reducing agent prevents the reduction of the carbonyl group.[4]

Materials:

-

(2-chlorophenyl)benzo[c]isoxazole precursor

-

Toluene

-

Hydrochloric acid

-

Iron powder

-

Reaction kettle with heating and stirring capabilities

-

Filtration and centrifugation equipment

Procedure:

-

Reaction Setup: In a reaction kettle, combine toluene, hydrochloric acid, the isoxazole precursor, and iron powder. A typical mass ratio is 1:2.5:0.5:1.2 (isoxazole:toluene:iron powder:hydrochloric acid).[1]

-

Reaction: Slowly heat the mixture to reflux (approximately 110°C) with continuous stirring.[7]

-

Monitoring: Monitor the reaction's progress by sampling and testing until the starting material is consumed (approximately 2.75 hours).[7]

-

Work-up: Once the reaction is complete, cease stirring and allow the mixture to stand for 15 minutes for the iron sludge to settle.[7][9]

-

Isolation: Separate the liquid phase from the iron sludge via press filtration. Cool the filtrate, first to room temperature with water, then to 10°C with an ice-salt solution to allow the product to crystallize.[7][9]

-

Purification: Collect the precipitated product by centrifugation.[9]

-

Drying: Dry the wet product to obtain the final this compound.[9]

Protocol 2: Acylation for Benzodiazepine Intermediate Synthesis

This protocol describes the acylation of this compound, a key step in the synthesis of benzodiazepines like lorazepam.[7]

Materials:

-

This compound

-

Chloroacetyl chloride

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve this compound in a suitable organic solvent within the reaction vessel. A recommended mass-to-volume ratio is 1:8 g/ml.[7]

-

Cooling: Cool the solution to a temperature between 0-30°C.[7]

-

Acylation: Slowly add chloroacetyl chloride to the reaction mixture. The molar ratio of this compound to chloroacetyl chloride should be maintained between 1:1.05 and 1:1.5.[7]

-

Reaction Time: Stir the reaction mixture for a period of 0.5 to 2 hours.[7]

-

Work-up and Isolation: Upon completion, the resulting product, 2-chloroacetylamino-2',5'-dichlorobenzophenone, can be isolated and purified using standard techniques such as extraction, washing with a dilute aqueous ammonia (B1221849) solution, drying over anhydrous sodium sulfate, and recrystallization from alcohol.[1][7]

Primary Application in Drug Development

The most prominent application of this compound is its role as a key precursor in the synthesis of several benzodiazepines.[3][7] This class of psychoactive drugs exhibits anxiolytic, sedative, hypnotic, and anticonvulsant properties. The dichlorinated structure of the parent compound is integral to the final structure and pharmacological activity of the resulting drugs.[3] Notable benzodiazepines synthesized from this precursor include:

The general synthetic strategy involves the reaction of the amino group and the ketone of the benzophenone (B1666685) core to form the characteristic seven-membered diazepine (B8756704) ring.[3]

Synthetic Workflow Visualization

The following diagram illustrates the initial steps in the synthetic pathway from this compound toward the synthesis of Lorazepam, a widely used benzodiazepine.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2958-36-3 | Benchchem [benchchem.com]

- 5. This compound | 2958-36-3 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-氨基-2′,5-二氯苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

solubility of 2-Amino-2',5-dichlorobenzophenone in organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-2',5-dichlorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-2',5'-dichlorobenzophenone, a key intermediate in the synthesis of several benzodiazepine (B76468) drugs.[1] Understanding its solubility in various organic solvents is critical for process development, formulation, and analytical method design in the pharmaceutical industry.

Physicochemical Properties

2-Amino-2',5'-dichlorobenzophenone is a yellow to yellow-green crystalline powder.[1][2] Its fundamental physical and chemical properties are summarized below.

| Property | Value |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone[1][3][4][5] |

| CAS Number | 2958-36-3[1][2][4][6] |

| Molecular Formula | C₁₃H₉Cl₂NO[1][3][4][5][6] |

| Molecular Weight | 266.12 g/mol [1][3][4][5][6] |

| Melting Point | 87-89 °C[1][2][4][5][6][7][8][9] |

| Appearance | Yellow to yellow-green powder[1][2][4][5] |

Quantitative Solubility Data

The solubility of 2-Amino-2',5'-dichlorobenzophenone has been determined in several common organic solvents. The data is crucial for designing reaction conditions, purification strategies, and formulation approaches.

| Solvent | Solubility | Conditions |

| Methanol | Soluble | Not specified |

| Dimethylformamide (DMF) | 30 mg/mL | Not specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | Standard |

| Dimethyl sulfoxide (DMSO) | 175 mg/mL | With ultrasonication |

| Ethanol | 30 mg/mL | Not specified |

| Water | Insoluble | Not specified |

Note: The term "Soluble" indicates that the compound dissolves readily, but a specific quantitative value was not provided in the cited sources. The significant increase in solubility in DMSO with ultrasonication highlights the impact of mechanical energy on the dissolution process.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and process scale-up. The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10][11][12]

Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps for determining the solubility of 2-Amino-2',5'-dichlorobenzophenone in an organic solvent.

Materials:

-

2-Amino-2',5'-dichlorobenzophenone

-

High-purity organic solvent of choice

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 2-Amino-2',5'-dichlorobenzophenone to a known volume of the selected organic solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.[12]

-

Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Sample Collection and Preparation: After equilibration, allow the solution to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of 2-Amino-2',5'-dichlorobenzophenone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[10][11] A standard calibration curve should be prepared for accurate quantification.[11]

-

Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

Enhancing Dissolution with Ultrasonication

For compounds that are slow to dissolve, ultrasonication can be employed to accelerate the process.[1]

Procedure:

-

Prepare the mixture of the compound and solvent as described in the shake-flask method.

-

Place the sealed vial in an ultrasonic bath for a defined period.

-

After ultrasonication, proceed with the equilibration and analysis steps as outlined above to determine the solubility.

Visualization of a Key Synthetic Application

2-Amino-2',5'-dichlorobenzophenone is a pivotal starting material in the synthesis of lorazepam and other benzodiazepines.[1][4][5] The following diagram illustrates the initial acylation step in the synthesis of a key lorazepam intermediate.[5][13]

Caption: Synthetic workflow for the acylation of 2-Amino-2',5'-dichlorobenzophenone.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 2958-36-3 [chemicalbook.com]

- 3. This compound | C13H9Cl2NO | CID 18069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 9. jinancuchem.com [jinancuchem.com]

- 10. This compound | 2958-36-3 | Benchchem [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. benchchem.com [benchchem.com]

Synthesis of 2-Amino-2',5'-dichlorobenzophenone: A Technical Guide for Pharmaceutical Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 2-Amino-2',5'-dichlorobenzophenone from Dichlorinated Aromatic Precursors.

Introduction

2-Amino-2',5'-dichlorobenzophenone is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of several benzodiazepine (B76468) drugs, a class of psychoactive compounds with significant therapeutic applications. Its molecular structure, featuring a dichlorinated benzophenone (B1666685) core with an amino group, provides a versatile scaffold for the construction of complex heterocyclic systems. This technical guide delineates two prominent synthetic pathways for 2-Amino-2',5'-dichlorobenzophenone, commencing from readily available dichlorinated aromatic precursors. The methodologies detailed herein are the Friedel-Crafts acylation followed by amination, and the reduction of a dichlorinated isoxazole (B147169) intermediate. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in the efficient and scalable production of this key pharmaceutical building block.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-Amino-2',5'-dichlorobenzophenone is presented in Table 1. This data is crucial for its identification, purification, and utilization in synthetic applications.

| Property | Value |

| Molecular Weight | 266.12 g/mol [1][2] |

| Melting Point | 87-89 °C[2] |

| Appearance | Yellow to yellow-green powder |

| Solubility | Soluble in methanol (B129727), DMF, DMSO, and ethanol (B145695). Insoluble in water. |

| CAS Number | 2958-36-3[1][2] |

| IUPAC Name | (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone[1] |

| Molecular Formula | C₁₃H₉Cl₂NO[1] |

Synthetic Pathways from Dichlorinated Aromatic Precursors

Two primary and industrially relevant synthetic routes for 2-Amino-2',5'-dichlorobenzophenone from dichlorinated aromatic precursors are detailed below.

Route 1: Friedel-Crafts Acylation and Subsequent Amination

This classical approach involves the synthesis of a dichlorinated benzophenone intermediate via Friedel-Crafts acylation, followed by the introduction of an amino group through nitration and subsequent reduction.

Logical Workflow for Friedel-Crafts Acylation and Amination

Caption: Synthesis of 2-Amino-2',5'-dichlorobenzophenone via Friedel-Crafts acylation, nitration, and reduction.

This procedure is adapted from a patented method for preparing isomerically pure 2,5-dichlorobenzophenones.

Materials:

-

1,4-Dichlorobenzene

-

2-Chlorobenzoyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Aqueous sodium bicarbonate solution

-

Ice

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1,4-dichlorobenzene and 2-chlorobenzoyl chloride.

-

Heat the mixture to 80°C to obtain a homogeneous solution.

-

Gradually add anhydrous aluminum chloride to the stirred solution. An exothermic reaction will occur, and the temperature should be controlled. The molar ratio of AlCl₃ to 2-chlorobenzoyl chloride should be approximately 2.2:1.

-

After the addition is complete, heat the reaction mixture to 175°C and maintain this temperature for a designated period, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 80°C and carefully pour it into a well-stirred mixture of ice and water to quench the reaction.

-

Collect the resulting organic solid by filtration and dissolve it in toluene.

-

Wash the toluene solution with aqueous sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the toluene by distillation.

-

Recrystallize the crude product from a mixture of hexane and toluene to yield pure 2',5-dichlorobenzophenone.

Quantitative Data:

| Reactant/Product | Molar Ratio | Yield | Purity |

|---|

| AlCl₃ : 1,4-Dichlorobenzene : 2-Chlorobenzoyl Chloride | ~2.2 : 1.4 : 1.0 | ~80% (recrystallized) | >99.5% |

The nitration of 2',5-dichlorobenzophenone is a critical step where regioselectivity is paramount. The benzoyl group is a meta-director, while the chloro groups are ortho, para-directors. The combined effect directs the incoming nitro group to the position ortho to the 2'-chloro group and meta to the benzoyl group.

Materials:

-

2',5-Dichlorobenzophenone

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a reaction flask, dissolve 2',5-dichlorobenzophenone in concentrated sulfuric acid at a low temperature (0-5°C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 2-nitro-2',5'-dichlorobenzophenone.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The nitro group is reduced to the primary amine using standard reduction methods.

Materials:

-

2-Nitro-2',5'-dichlorobenzophenone

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

Procedure:

-

In a round-bottom flask, create a suspension of 2-nitro-2',5'-dichlorobenzophenone in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (disappearance of the starting material by TLC).

-

Cool the reaction mixture and filter to remove the iron sludge.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

The crude 2-Amino-2',5'-dichlorobenzophenone can be purified by recrystallization.

Route 2: Synthesis via Reduction of a Dichlorinated Isoxazole Precursor

This modern and efficient method involves the synthesis of a dichlorinated isoxazole intermediate, which is then reductively cleaved to yield the target aminobenzophenone. This route is often favored for its scalability and milder reaction conditions in the final step.

Logical Workflow for Isoxazole Reduction Pathway

Caption: Synthesis of 2-Amino-2',5'-dichlorobenzophenone via an isoxazole intermediate.

This precursor is synthesized from the corresponding nitro compound.

Materials:

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare an aqueous solution of sodium dithionite and sodium carbonate.

-

At 45°C, add a solution of 5-chloro-2-nitrobenzaldehyde in methanol dropwise.

-

Heat the reaction mixture to 65°C and stir until the reaction is complete.

-

Cool the mixture to room temperature and extract with dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2-amino-5-chlorobenzaldehyde.

This protocol involves the formation of an oxime followed by cyclization.

Materials:

-

2-Amino-5-chlorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

2-Chlorobenzoyl chloride

-

Toluene

Procedure:

-

Oxime Formation: Dissolve 2-amino-5-chlorobenzaldehyde in a suitable solvent like ethanol. Add hydroxylamine hydrochloride and a base such as pyridine. Stir the mixture at room temperature until the oxime formation is complete.

-

Acylation and Cyclization: To the solution of the oxime, add 2-chlorobenzoyl chloride in a solvent like toluene. Heat the mixture to reflux. The acylation of the oxime is followed by an intramolecular cyclization to form the benzo[c]isoxazole ring.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole.

This procedure is based on a patented method for the large-scale production of aminobenzophenones.

Materials:

-

5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

In a reaction kettle, charge toluene and hydrochloric acid.

-

With stirring, add the 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole and iron powder. The recommended mass ratio of isoxazole:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.

-

Slowly heat the mixture to reflux (approximately 110°C) and maintain this temperature.

-

Monitor the reaction by sampling and testing until the starting material is consumed (typically 2.5-3 hours).

-

Once the reaction is complete, stop stirring and allow the iron sludge to settle for about 15-20 minutes.

-

Separate the hot supernatant liquid from the iron sludge by decantation or filtration.

-

Cool the filtrate, which will cause the product to crystallize.

-

Collect the wet product by centrifugation.

-

Dry the product to obtain 2-Amino-2',5'-dichlorobenzophenone.

Quantitative Data:

| Reactant/Product | Mass Ratio | Yield | Purity |

|---|

| Isoxazole : Toluene : Fe : HCl | 1 : 2.5 : 0.5 : 1.2 | >94% (in crude product) | High |

Conclusion

This technical guide has provided a detailed overview of two robust synthetic routes for the preparation of 2-Amino-2',5'-dichlorobenzophenone from dichlorinated aromatic precursors. The Friedel-Crafts acylation pathway is a well-established method, while the isoxazole reduction route offers an efficient alternative, particularly for larger-scale synthesis. The experimental protocols and quantitative data presented herein are intended to provide researchers and drug development professionals with the necessary information to effectively synthesize this key pharmaceutical intermediate. The choice of synthetic route will depend on factors such as scale, available starting materials, and desired purity levels. Both pathways, when optimized, can provide high yields of the target compound, facilitating the advancement of research and development in the pharmaceutical industry.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-2',5-dichlorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-2',5-dichlorobenzophenone are a cornerstone in the synthesis of a significant class of psychoactive compounds, most notably the 1,4-benzodiazepines. This technical guide provides a comprehensive examination of the mechanism of action of these derivatives, focusing on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document details the molecular signaling pathways, presents quantitative data on receptor affinity, outlines key experimental protocols for their study, and explores the structure-activity relationships that govern their pharmacological effects.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for benzodiazepine (B76468) derivatives of this compound is the positive allosteric modulation of the GABA-A receptor.[1][2] These compounds bind to a specific site on the receptor, known as the benzodiazepine binding site, which is distinct from the binding site of the endogenous neurotransmitter, GABA.[2][3] This binding event does not directly activate the receptor but rather enhances the effect of GABA.[2]

Upon binding of a this compound derivative, the GABA-A receptor undergoes a conformational change that increases its affinity for GABA.[2] This leads to an increased frequency of the opening of the receptor's intrinsic chloride (Cl⁻) channel.[3][4] The resulting influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This potentiation of GABAergic inhibition underlies the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these compounds.[5]

The GABA-A Receptor Structure

The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits arranged around a central pore.[4][6] The most common isoform in the central nervous system consists of two α, two β, and one γ subunit.[2][6] The benzodiazepine binding site is located at the interface between the α and γ subunits.[2][3]

Quantitative Data: Receptor Binding Affinities

The affinity of this compound derivatives for the GABA-A receptor is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Derivative | Receptor Subtype | Ki (nM) | Reference |

| Lorazepam | α1β3γ2 | 10 | [7] |

| Lorazepam | α2β3γ2 | 9 | [7] |

| Lorazepam | α3β3γ2 | 11 | [7] |

| Lorazepam | α5β3γ2 | 12 | [7] |

| Diazepam-like compound 3-S | α1β3γ2 | 64 ± 2 | [8] |

| Diazepam-like compound 3-S | α2β3γ2 | 61 ± 10 | [8] |

| Diazepam-like compound 3-S | α3β3γ2 | 102 ± 7 | [8] |

| Diazepam-like compound 3-S | α5β3γ2 | 31 ± 5 | [8] |

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

[³H]flumazenil (radioligand)

-

Brain tissue homogenate (e.g., rat cortex) as a source of GABA-A receptors

-

Test compound (this compound derivative)

-

Incubation buffer (e.g., Tris-HCl)

-

Non-specific binding inhibitor (e.g., a high concentration of unlabeled diazepam)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In reaction tubes, combine the brain homogenate, [³H]flumazenil, and either the test compound dilution or the non-specific binding inhibitor.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[7]

Whole-Cell Electrophysiology

This protocol measures the functional effect of a test compound on GABA-A receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, amplifier, micromanipulators)

-

Recording electrodes

-

Extracellular and intracellular recording solutions

-

GABA

-

Test compound (this compound derivative)

-

Perfusion system

Procedure:

-

Prepare the cultured neurons or brain slices for recording.

-

Establish a whole-cell patch-clamp recording from a single neuron.

-

Apply a baseline concentration of GABA to elicit a control current response.

-

Co-apply the test compound with GABA and record the change in the current response.

-

Wash out the test compound to observe the reversal of the effect.

-

Analyze the data to determine the extent of potentiation of the GABA-evoked current by the test compound. This can be used to generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal effect).

Signaling Pathway and Experimental Workflow Visualizations

Caption: Signaling pathway of this compound derivatives at the GABA-A receptor.

References

- 1. brieflands.com [brieflands.com]

- 2. ClinPGx [clinpgx.org]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. egpat.com [egpat.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Anxiolytic Drug Discovery: A Technical Guide to the Historical Significance of 2-Amino-2',5-dichlorobenzophenone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecules stand out not for their inherent therapeutic properties, but for their pivotal role as foundational scaffolds in the synthesis of groundbreaking pharmaceuticals. 2-Amino-2',5-dichlorobenzophenone is one such molecule. This chlorinated aromatic ketone has etched its place in history as a critical precursor in the development of the benzodiazepine (B76468) class of drugs, a family of psychoactive compounds that revolutionized the treatment of anxiety, insomnia, and seizure disorders. Its unique structural features, including a nucleophilic amino group and a reactive ketone, provided chemists with a versatile starting point for constructing the characteristic seven-membered diazepine (B8756704) ring system that defines these drugs.[1] This technical guide delves into the historical significance of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its central role in the synthesis and mechanism of action of some of the most widely prescribed medications in history.

From Precursor to Blockbuster Drugs: The Benzodiazepine Revolution

The story of this compound is inextricably linked to the rise of benzodiazepines in the mid-20th century. The serendipitous discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche, and the subsequent development of the even more potent diazepam (Valium) in 1963, marked a paradigm shift in psychopharmacology.[2] These new drugs offered a safer and more effective alternative to the barbiturates that were the standard of care at the time, leading to their immense popularity. By the mid-to-late 1970s, benzodiazepines were among the most frequently prescribed medications globally.[2]

At the heart of the synthesis of many of these second-generation benzodiazepines, including the widely used anxiolytic lorazepam (Ativan) and the designer drug diclazepam, lies this compound.[1] The dichlorinated structure of this precursor is integral to the final structure and pharmacological activity of the resulting drugs.[1]

Quantitative Pharmacological Data

The benzodiazepines derived from this compound exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the receptor, enhancing the effect of GABA and leading to an increase in chloride ion influx and neuronal hyperpolarization. This potentiation of GABAergic neurotransmission results in the characteristic anxiolytic, sedative, hypnotic, and anticonvulsant properties of these drugs.

The binding affinity of these compounds to the GABA-A receptor, often expressed as the inhibition constant (Kᵢ), is a key determinant of their potency. The following table summarizes the binding affinities of lorazepam, a prominent benzodiazepine synthesized from this compound, for various GABA-A receptor subtypes.

| Compound | Receptor Subtype | Kᵢ (nM) |

| Lorazepam | α1β3γ2 | 10[3] |

| Lorazepam | α2β3γ2 | 9[3] |

| Lorazepam | α3β3γ2 | 11[3] |

| Lorazepam | α5β3γ2 | 12[3] |

Note: Lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Synthesis of Lorazepam from this compound

The following is a representative multi-step synthesis of lorazepam, a widely used anxiolytic, starting from this compound. This process highlights the chemical transformations that convert the precursor into the final active pharmaceutical ingredient.

Step 1: Acylation to form 2-Chloroacetamido-2',5'-dichlorobenzophenone

This initial step involves the acylation of the amino group of the starting material.

-

Materials: 2-Amino-2',5'-dichlorobenzophenone, chloroacetyl chloride, and a suitable organic solvent (e.g., ethyl acetate).

-

Procedure:

-

Dissolve 2-Amino-2',5'-dichlorobenzophenone in the organic solvent in a reaction vessel equipped with stirring and temperature control.

-

Cool the solution to 0-5 °C.

-

Slowly add chloroacetyl chloride to the stirred solution while maintaining the temperature. The molar ratio of 2-Amino-2',5'-dichlorobenzophenone to chloroacetyl chloride is typically between 1:1.05 and 1:1.5.

-

Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up, which may involve washing with an aqueous solution to remove unreacted reagents and byproducts, followed by isolation and purification of the 2-chloroacetamido-2',5'-dichlorobenzophenone product.

-

Step 2: Ring Closure and subsequent transformations to Lorazepam

The intermediate from Step 1 undergoes a series of reactions to form the final lorazepam molecule. A common route involves reaction with a source of ammonia (B1221849) (like hexamethylenetetramine) to facilitate the cyclization into the benzodiazepine core, followed by hydrolysis and hydroxylation. The precise conditions and reagents can vary based on patented procedures. A generalized representation of this multi-step process is outlined in the synthetic workflow diagram below.

Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This in vivo assay is a standard method for evaluating the anticonvulsant properties of compounds like the benzodiazepines derived from this compound.

-

Objective: To determine the ability of a test compound to protect mice against seizures induced by the GABA-A receptor antagonist, pentylenetetrazole (PTZ).

-

Materials: Male NMRI mice (20-25 g), pentylenetetrazole (PTZ), test compound (e.g., lorazepam), vehicle (e.g., 1% carboxymethylcellulose and 0.5% Tween 80 in distilled water), and a positive control (e.g., diazepam).

-

Procedure:

-

House the mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

-

On the day of the experiment, randomly assign mice to treatment groups (vehicle, positive control, and various doses of the test compound).

-

Administer the test compound or vehicle intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Immediately after PTZ injection, place each mouse in an individual observation cage.

-

Observe the mice for a period of 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The absence of clonic seizures for the 30-minute observation period is considered protection.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, can be calculated using statistical methods like probit analysis.

-

Visualizations

GABA-A Receptor Signaling Pathway

The primary mechanism of action for benzodiazepines involves the potentiation of GABAergic neurotransmission.

References

The Cornerstone of Benzodiazepine Synthesis: A Technical Guide to 2-Amino-2',5-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2',5'-dichlorobenzophenone (B1591119) is a key chemical intermediate, standing as a critical precursor in the synthetic pathways of several widely prescribed benzodiazepine (B76468) drugs.[1] This technical guide provides an in-depth exploration of its chemical properties, detailed experimental protocols for its conversion into prominent benzodiazepines, and a visualization of the synthetic workflows and the pharmacological mechanism of action of the resulting compounds. The information presented herein is intended to equip researchers, chemists, and pharmaceutical development professionals with the essential knowledge for the efficient and informed use of this versatile precursor.

Chemical and Physical Properties

2-Amino-2',5'-dichlorobenzophenone is a yellow to yellow-green crystalline powder.[2] A comprehensive summary of its chemical and physical properties is provided in the table below, offering crucial data for its handling, purification, and application in synthesis.

| Property | Value |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone |

| CAS Number | 2958-36-3 |

| Molecular Formula | C₁₃H₉Cl₂NO |

| Molecular Weight | 266.12 g/mol |

| Melting Point | 87-89 °C |

| Appearance | Yellow to yellow-green powder |

| Solubility | Soluble in methanol, DMF, DMSO, and ethanol. Insoluble in water.[2] |

| pKa (Predicted) | -0.97 ± 0.10 |

| LogP (Predicted) | 4.4 |

Synthesis of Benzodiazepines from 2-Amino-2',5'-dichlorobenzophenone

The primary utility of 2-amino-2',5'-dichlorobenzophenone lies in its role as a starting material for the synthesis of 1,4-benzodiazepines. The general synthetic strategy involves the acylation of the amino group, followed by a cyclization reaction to form the characteristic seven-membered diazepine (B8756704) ring.

Synthesis of a Lorazepam Intermediate

A key intermediate in the synthesis of lorazepam, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide, can be synthesized from 2-amino-2',5'-dichlorobenzophenone in a three-step process.[3]

Experimental Protocol: Synthesis of 2-Chloroacetylamino-2',5'-dichlorobenzophenone

This protocol details the initial acylation step.

-

Materials:

-

2-Amino-2',5'-dichlorobenzophenone

-

Anhydrous potassium carbonate

-

Ethyl acetate

-

Chloroacetyl chloride

-

Water

-

-

Procedure:

-

To a 3-liter three-necked flask, add 150g of 2-amino-2',5'-dichlorobenzophenone, 124.6g of anhydrous potassium carbonate, and 1200ml of ethyl acetate.[1]

-

Cool the mixture to approximately 10°C using an ice water bath.[1]

-

Slowly add 82.8g of chloroacetyl chloride dropwise while maintaining the temperature between 10-20°C.[1]

-

After the addition is complete, stir the reaction mixture at 10 ± 5°C for 1 hour.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, add 1000ml of water to the flask and stir for 30 minutes.[1]

-

Filter the mixture by suction and air-dry the collected solid at 80°C for 4 hours to obtain 2-chloroacetylamino-2',5'-dichlorobenzophenone as a pale yellow solid.[1]

-

-

Yield: 96.21%[1]

Subsequent Steps for Lorazepam Intermediate Synthesis:

The resulting 2-chloroacetylamino-2',5'-dichlorobenzophenone can then be subjected to cyclization and oxidation to yield the target lorazepam intermediate. A common method for cyclization involves reaction with urotropine (hexamine) and ammonium (B1175870) acetate.[3] The subsequent oxidation to the N-oxide is typically carried out using hydrogen peroxide.[2]

Synthesis of Diclazepam and Delorazepam

Diclazepam and delorazepam are other benzodiazepines that can be synthesized from 2-amino-2',5'-dichlorobenzophenone.[1] While detailed, specific protocols with quantitative yields are less commonly published in readily available literature, the general synthetic principles remain the same, involving acylation and cyclization. Variations in the acylating agent and cyclization conditions would be employed to achieve the specific substitutions required for these molecules.

Quantitative Data on Benzodiazepine Synthesis

The following table summarizes the available quantitative data for the synthesis of benzodiazepine intermediates starting from 2-amino-2',5'-dichlorobenzophenone and a related precursor for comparison.

| Precursor | Intermediate Product | Reagents | Solvent | Yield (%) |

| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetylamino-2',5'-dichlorobenzophenone | Chloroacetyl chloride, Anhydrous potassium carbonate | Ethyl acetate | 96.21[1] |

| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride | Toluene | 97.3[4] |

| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetanilide | Ethyl acetate | 87 - 93[5] |

Visualizing the Synthetic and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the mechanism of action of the resulting benzodiazepines.

Caption: Synthetic workflow from precursor to a 1,4-benzodiazepine.

Caption: Benzodiazepine modulation of GABA-A receptor signaling.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines synthesized from 2-amino-2',5'-dichlorobenzophenone exert their pharmacological effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions into the neuron.[7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[8]

Benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, separate from the GABA binding site.[9] This binding event does not directly open the chloride channel but instead induces a conformational change in the receptor that increases its affinity for GABA.[10] By enhancing the effect of the endogenous GABA, benzodiazepines increase the frequency of chloride channel opening, leading to a more potent inhibitory signal.[11][12] This enhanced inhibition is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise: A Technical Guide to Novel 2-Amino-2',5-dichlorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Within this landscape, the 2-amino-2',5-dichlorobenzophenone scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent biological agents. This technical guide provides an in-depth exploration of the potential biological activities of novel derivatives of this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes pertinent signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Cellular Scaffolding

Derivatives of 2-aminobenzophenone (B122507) have demonstrated significant potential as anticancer agents, primarily through their ability to disrupt the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 2-aminobenzophenone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chloro-derivative | K-562 (Human Chronic Myelogenous Leukemia) | 25.48 ± 2.3 | [1] |

| HCT-15 (Human Colorectal Adenocarcinoma) | 18.87 ± 0.75 | [1] | |

| SKLU-1 (Human Lung Adenocarcinoma) | 15.59 ± 0.24 | [1] | |

| Fluoro-derivative | K-562 | > 50 | [1] |

| HCT-15 | > 50 | [1] | |

| SKLU-1 | > 50 | [1] |

Note: The specific structures of the "chloro-derivative" and "fluoro-derivative" are detailed in the referenced literature.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of these 2-aminobenzophenone derivatives involves the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in programmed cell death (apoptosis).

Figure 1: Signaling pathway of anticancer activity.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., K-562, HCT-15, SKLU-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin, and streptomycin

-

This compound derivatives

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a further 48-72 hours.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Antimicrobial Activity: A Potential New Frontier

While the anticancer properties of 2-aminobenzophenone derivatives are more extensively studied, emerging research suggests their potential as antimicrobial agents. The development of novel derivatives, such as Schiff bases, has shown promise in combating bacterial pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Schiff Base Derivative 1 | Staphylococcus aureus | 125 |

| Escherichia coli | 250 | |

| Schiff Base Derivative 2 | Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

Note: The specific structures of the Schiff base derivatives are proprietary to the cited research but are derived from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Figure 2: Experimental workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The benzophenone (B1666685) scaffold is also recognized for its anti-inflammatory potential. While specific data on novel this compound derivatives is limited, related compounds have shown the ability to inhibit key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzophenone derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, and to reduce the production of pro-inflammatory molecules like nitric oxide (NO).

Figure 3: Inhibition of pro-inflammatory mediators.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide by quantifying one of its stable breakdown products, nitrite (B80452).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

2-Aminobenzophenone derivatives

-

Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition.

Conclusion and Future Directions

Novel derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their well-established anticancer activity, primarily through the inhibition of tubulin polymerization, provides a strong foundation for further optimization and preclinical evaluation. The emerging evidence of their antimicrobial and anti-inflammatory properties opens up new avenues for research and drug discovery.

Future efforts should focus on the synthesis and biological evaluation of a broader range of derivatives to establish comprehensive structure-activity relationships for each biological target. Detailed mechanistic studies are also warranted to fully elucidate the signaling pathways involved in their antimicrobial and anti-inflammatory effects. The data and protocols presented in this technical guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold.

References